3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide
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Overview
Description
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the trifluoromethylphenyl group: This can be done through a nucleophilic aromatic substitution reaction using 3-(trifluoromethyl)aniline.
Formation of the propanamide linkage: This final step involves the reaction of the intermediate with propanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the propanamide linkage can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: This compound shares the furan and chlorophenyl groups but differs in the presence of an acrylic acid moiety instead of the propanamide linkage.
3-(5-(4-Chlorophenyl)furan-2-yl)propanoic acid: Similar to the target compound but with a propanoic acid group instead of the propanamide linkage.
Uniqueness
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is unique due to the presence of both the trifluoromethylphenyl group and the propanamide linkage, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is a member of the furan and amide family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16ClF3N
- Molecular Weight : 353.78 g/mol
- CAS Number : Not explicitly listed, but related compounds are documented.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The 1,3,4-oxadiazole derivatives, for instance, have shown effectiveness in inhibiting cancer cell proliferation by targeting various enzymes involved in tumor growth. The mechanisms include:
- Inhibition of Telomerase Activity : This enzyme is crucial for cancer cell immortality.
- Histone Deacetylase (HDAC) Inhibition : HDAC plays a role in the regulation of gene expression related to cancer progression.
A study highlighted that certain derivatives exhibited IC50 values as low as 0.20 µM against specific cancer cell lines, indicating strong anticancer potential .
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Similar furan derivatives have been reported to inhibit viral replication through various mechanisms, including:
- Inhibition of Viral RNA Polymerases : This is critical in the replication cycle of viruses such as HCV (Hepatitis C Virus).
- Blocking Viral Entry : Compounds targeting viral entry points can significantly reduce infection rates.
In Vitro Studies
- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that compounds similar to this compound showed promising results in reducing cell viability at micromolar concentrations.
- Mechanism Elucidation : Molecular docking studies revealed that the compound could bind effectively to key targets involved in cancer progression, corroborating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings and furan moiety significantly affect biological activity. For example:
Compound Modification | Effect on Activity |
---|---|
Addition of trifluoromethyl group | Increased potency against cancer cells |
Substitution on furan ring | Enhanced antiviral properties |
Summary of Biological Activities
Activity Type | Mechanism | IC50/EC50 Values |
---|---|---|
Anticancer | Inhibition of HDAC, Telomerase | 0.20 µM (various derivatives) |
Antiviral | Inhibition of RNA polymerases | EC50 values < 1 µM |
Antimicrobial | Broad-spectrum activity | Variable |
Properties
CAS No. |
853311-87-2 |
---|---|
Molecular Formula |
C20H15ClF3NO2 |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H15ClF3NO2/c21-15-6-4-13(5-7-15)18-10-8-17(27-18)9-11-19(26)25-16-3-1-2-14(12-16)20(22,23)24/h1-8,10,12H,9,11H2,(H,25,26) |
InChI Key |
XVNBQYKYIILOCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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